1-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}pyrrolidine-2,5-dione
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Overview
Description
Chemical Name: 1-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}pyrrolidine-2,5-dione
Molecular Formula: CHFNOS
Molecular Weight: 267.27 g/mol
Common Synonyms: N-[(Trifluoromethyl)thio]pyrrolidine-2,5-dione; 1-[(Trifluoromethyl)thio]Pyrrolidine-2,5-Dione; 1-(Trifluoromethylsulfanyl)pyrrolidine-2,5-dione
Description: This compound belongs to the class of pyrrolidine derivatives and contains a trifluoromethylthio group. It exhibits interesting properties due to its unique structure.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the reaction of a suitable precursor with a trifluoromethylthiolating agent.
Reaction Conditions: The exact conditions depend on the specific synthetic route chosen. Typically, the reaction is carried out under inert atmosphere using appropriate solvents and reagents.
Industrial Production: While industrial-scale production methods are not widely documented, research laboratories often prepare this compound for scientific investigations.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The products formed depend on the specific reaction. For example, reduction may yield the corresponding alcohol or amine.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity, stereochemistry, and applications in synthetic chemistry.
Biology: It may serve as a pharmacophore or scaffold for drug design.
Medicine: Investigations explore its potential as an anti-inflammatory or antiviral agent.
Industry: Its unique properties could find applications in materials science or agrochemicals.
Mechanism of Action
Targets: The compound likely interacts with specific biological targets (e.g., enzymes, receptors).
Pathways: Further research is needed to elucidate the precise pathways through which it exerts its effects.
Comparison with Similar Compounds
Uniqueness: Its trifluoromethylthio group sets it apart from other pyrrolidine derivatives.
Similar Compounds: Some related compounds include
Remember that further research and experimental data are essential to fully understand the compound’s properties and applications
Properties
Molecular Formula |
C14H16F3N3O2 |
---|---|
Molecular Weight |
315.29 g/mol |
IUPAC Name |
1-[3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C14H16F3N3O2/c15-14(16,17)11-8-10(9-2-3-9)20(18-11)7-1-6-19-12(21)4-5-13(19)22/h8-9H,1-7H2 |
InChI Key |
AYWXAFJAMMVYPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NN2CCCN3C(=O)CCC3=O)C(F)(F)F |
Origin of Product |
United States |
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